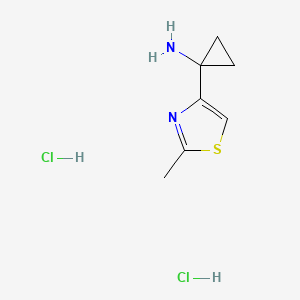
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid ist eine organische Verbindung, die zur Klasse der Anilinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Cyclopropylgruppe, eines Fluoratoms und einer Methylgruppe aus, die an der Anilinstuktur gebunden sind. Aufgrund ihrer einzigartigen chemischen Eigenschaften wird sie häufig in verschiedenen chemischen und pharmazeutischen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid beinhaltet typischerweise die Reaktion von 2-Fluoranilin mit Cyclopropylmethylchlorid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten. Die resultierende Verbindung wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um das reine Hydrochloridsalz zu erhalten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid große Batch- oder kontinuierliche Prozesse umfassen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Der Einsatz von automatisierten Systemen und fortschrittlichen Reinigungstechniken sorgt für die gleichbleibende Qualität des Endprodukts.
Chemische Reaktionsanalyse
Reaktionstypen
N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminderivate umwandeln.
Substitution: Das Fluoratom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.
Wichtigste gebildete Produkte
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Anilinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird im Studium von Enzym-Interaktionen und Proteinbindungen eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung bei der Entwicklung von Arzneimitteln untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, indem sie an deren aktive Zentren bindet oder ihre Konformation verändert. Diese Interaktion kann zu Veränderungen in zellulären Signalwegen und physiologischen Reaktionen führen.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Fluor-N-methylanilin: Ähnliche Struktur, aber ohne die Cyclopropylgruppe.
N-methyl-2-fluoroaniline: Ähnliche Struktur, aber ohne die Cyclopropylgruppe.
Cyclopropylamin-Derivate: Verbindungen mit einer Cyclopropylgruppe, aber unterschiedlichen Substituenten am Anilinkern.
Einzigartigkeit
N-Cyclopropyl-2-fluor-N-methylanilin;hydrochlorid ist durch das Vorhandensein sowohl der Cyclopropylgruppe als auch des Fluoratoms einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
N-cyclopropyl-2-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-12(8-6-7-8)10-5-3-2-4-9(10)11;/h2-5,8H,6-7H2,1H3;1H |
InChI-Schlüssel |
IORLYJAUNFDASO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CC1)C2=CC=CC=C2F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)
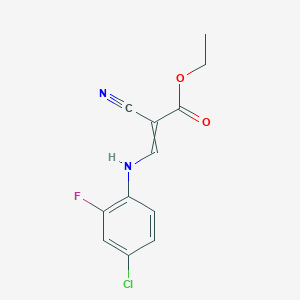

![N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
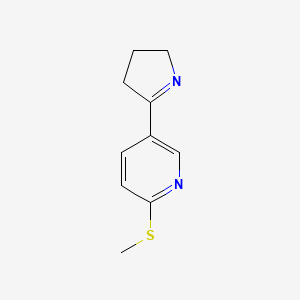
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
![Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, methylester](/img/structure/B11820518.png)
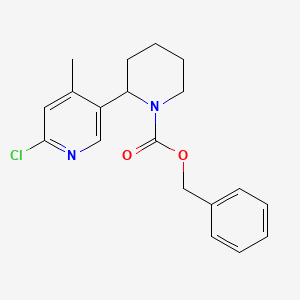
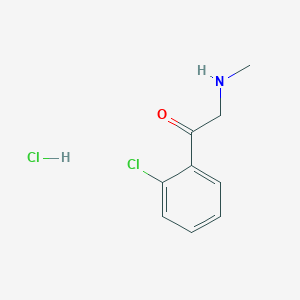
![(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B11820532.png)
